

The Versatility of Boc-L-Tyrosine in Modern Drug Discovery and Development

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Compound of Interest

Compound Name: *L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-*

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Application Notes and Protocols

Introduction

N- α -(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine) and its derivatives are indispensable building blocks in the synthesis of a wide array of therapeutic agents. The Boc protecting group provides a robust yet readily cleavable shield for the α -amino group, enabling precise and controlled peptide chain elongation and chemical modifications. This versatility has positioned Boc-L-tyrosine as a cornerstone in the development of peptide-based pharmaceuticals, peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors. These application notes provide an overview of the key uses of Boc-L-tyrosine in drug discovery, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in this field.

Key Applications of Boc-L-Tyrosine

- **Solid-Phase Peptide Synthesis (SPPS):** Boc-L-tyrosine is a fundamental reagent in Boc/Bzl solid-phase peptide synthesis (SPPS).^{[1][2]} This strategy employs the acid-labile Boc group for temporary N α -protection and more stable protecting groups for amino acid side chains, which are removed during the final cleavage step.^[3] This method has been instrumental in synthesizing numerous biologically active peptides, including analogs of hormones like Angiotensin II.^[2]

- **Peptidomimetics:** Boc-L-tyrosine serves as a versatile starting material for creating peptidomimetics.^[2] These compounds mimic the structure and biological activity of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.^[2] A notable application is in the development of synthetic opioid ligands where the incorporation of unnatural tyrosine analogs, such as 2',6'-dimethyl-L-tyrosine (Dmt), has led to compounds with superior potency.^{[4][5]}
- **Targeted Protein Degradation (PROTACs):** Boc-protected amino acids, including derivatives of tyrosine, are frequently used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[3][6]} PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.^{[7][8]} The linker's length and composition, often constructed using Boc-protected building blocks, are critical for the efficacy of the PROTAC.^[8]
- **Kinase Inhibitors:** The tyrosine scaffold is a common feature in many kinase inhibitors due to the central role of tyrosine kinases in cellular signaling pathways.^[9] Boc-L-tyrosine and its derivatives can be used as starting materials or key intermediates in the synthesis of small molecule inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK).^[10]
- **Bioconjugation:** The phenolic hydroxyl group of tyrosine can be selectively modified, making it a valuable site for bioconjugation.^{[11][12]} Boc-L-tyrosine derivatives can be incorporated into peptides or other molecules to facilitate the attachment of drugs, imaging agents, or other functional moieties for targeted therapies.^[11]

Data Presentation

The following tables summarize quantitative data for various drug candidates synthesized using Boc-L-tyrosine or its derivatives, highlighting their potency and efficacy.

Table 1: Opioid Peptidomimetics Incorporating Tyrosine Analogs

Compound/Analog	Receptor Target	Binding Affinity (K _i , nM)	In Vitro Potency (IC ₅₀ , nM)	Reference(s)
[L-Dmt ¹]Enkephalin	μ-opioid	0.0068	0.623 (GPI assay)	[13]
[L-Dmt ¹]YRFB	μ-opioid	0.0021	-	[13]
[Det ¹]EM-2	μ-opioid	-	0.924 (GPI assay)	[1]
KGFF09	μ-opioid	77-fold lower at DOR	-	[11]

Dmt: 2',6'-dimethyl-L-tyrosine; Det: 2',6'-diethyl-L-tyrosine; EM-2: Endomorphin-2; YRFB: Tyr-D-Arg-Phe-βAla-NH₂; GPI: Guinea Pig Ileum; DOR: Delta-opioid receptor.

Table 2: Angiotensin II (All) Receptor Antagonists and Analogs

Compound/Analog	Target	Potency	Reference(s)
[α-Methyltyrosine-4]angiotensin II	AT1 Receptor	92.6 ± 5.3% pressor activity of All	[14]
ZD7155	AT1 Receptor	IC ₅₀ of 3 to 4 nM	[15]
Compound 1	AT1 Receptor	IC ₅₀ of 0.82 nM	[16]
Losartan	AT1 Receptor	IC ₅₀ of 5.5 nM	[17]

Table 3: PROTACs Utilizing Boc-Amino Acid Derived Linkers

PROTAC	Target Protein	E3 Ligase	Linker Type	DC50	Dmax	Reference(s)
BTK Degradar (RC-1)	BTK	CRBN	Reversible Covalent	~8 nM (MOLM-14 cells)	>90%	[18]
BTK Degradar (DD-03-171)	BTK	CRBN	-	Potent	-	[19]
BRD4 Degradar (ARV-825)	BRD4	CRBN	PEG-based	Potent	Efficient	[8]
JQ1-based PROTACs	BRD4	CRBN	Variable Diamine	Variable	Variable	[1]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 4: Bruton's Tyrosine Kinase (BTK) Inhibitors

Compound	Target	Potency (IC50/EC50)	Reference(s)
Compound 18 (CHMFL-BTK-11)	BTK	EC50 < 100 nM (Y223 auto-phosphorylation)	[10]
Compound 12a	BTK	IC50 = 5.2 nM	[20]
Compound 18a	BTK	IC50 = 4.9 nM	[20]

Experimental Protocols

Protocol 1: General Boc-Solid Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the addition of a Boc-protected amino acid to a resin-bound peptide chain.

Materials:

- Peptide-resin with a free N-terminal amine
- Boc-protected amino acid (e.g., Boc-L-tyrosine(Bzl)-OH) (3 equivalents)
- Coupling agent (e.g., HBTU) (3 equivalents)
- N,N-Diisopropylethylamine (DIEA) (6 equivalents)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 50% Trifluoroacetic acid (TFA) in DCM
- 5% DIEA in DCM (Neutralization solution)

Procedure:

- Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel and then drain the solvent.
- N α -Boc Deprotection:
 - Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes, then drain.
 - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
 - Drain the TFA solution and wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).[\[21\]](#)
- Neutralization:
 - Add the neutralization solution (5% DIEA in DCM) to the resin and agitate for 2 minutes. Drain and repeat this step.
 - Wash the resin with DCM (3x).

- Coupling:
 - In a separate vessel, pre-activate the Boc-amino acid by dissolving it with HBTU in DMF. Add DIEA to the solution.
 - Immediately add the activated amino acid solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - To confirm the completion of the coupling reaction, a Kaiser test can be performed.
- Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Synthesis of a PROTAC using a Boc-Protected Linker

This protocol provides a general strategy for the synthesis of a PROTAC molecule.

Materials:

- Protein of Interest (POI) ligand with a carboxylic acid functionality
- Boc-protected linker with a suitable reactive group (e.g., Bromo-PEG6-Boc)
- E3 ligase ligand with a nucleophilic group (e.g., an amine)
- Coupling agents (e.g., HATU)
- Base (e.g., DIEA, K₂CO₃)
- Solvents (DMF, DCM)
- TFA

Procedure:

- Coupling of POI Ligand to Linker:
 - Dissolve the POI ligand (1.0 eq) and the Boc-protected linker (1.1 eq) in anhydrous DMF.

- Add a base such as K_2CO_3 (2.0 eq) and stir the reaction at room temperature until completion (monitored by LC-MS).
- Purify the POI-Linker(Boc) intermediate.
- Boc Deprotection:
 - Dissolve the POI-Linker(Boc) intermediate in a 1:1 mixture of DCM and TFA.
 - Stir at room temperature for 1-2 hours to remove the Boc protecting group.
 - Concentrate the reaction mixture to remove solvent and excess TFA.
- Coupling of E3 Ligase Ligand:
 - Dissolve the deprotected POI-Linker-NH₂ intermediate and the E3 ligase ligand (1.0 eq) in anhydrous DMF.
 - Add a coupling agent like HATU (1.2 eq) and a base like DIEA (2.0 eq).
 - Stir at room temperature for 4-12 hours.
 - Purify the final PROTAC product by preparative HPLC.

Protocol 3: Synthesis of Boc-L-tyrosine

This protocol describes a common method for the synthesis of Boc-L-tyrosine from L-tyrosine.

Materials:

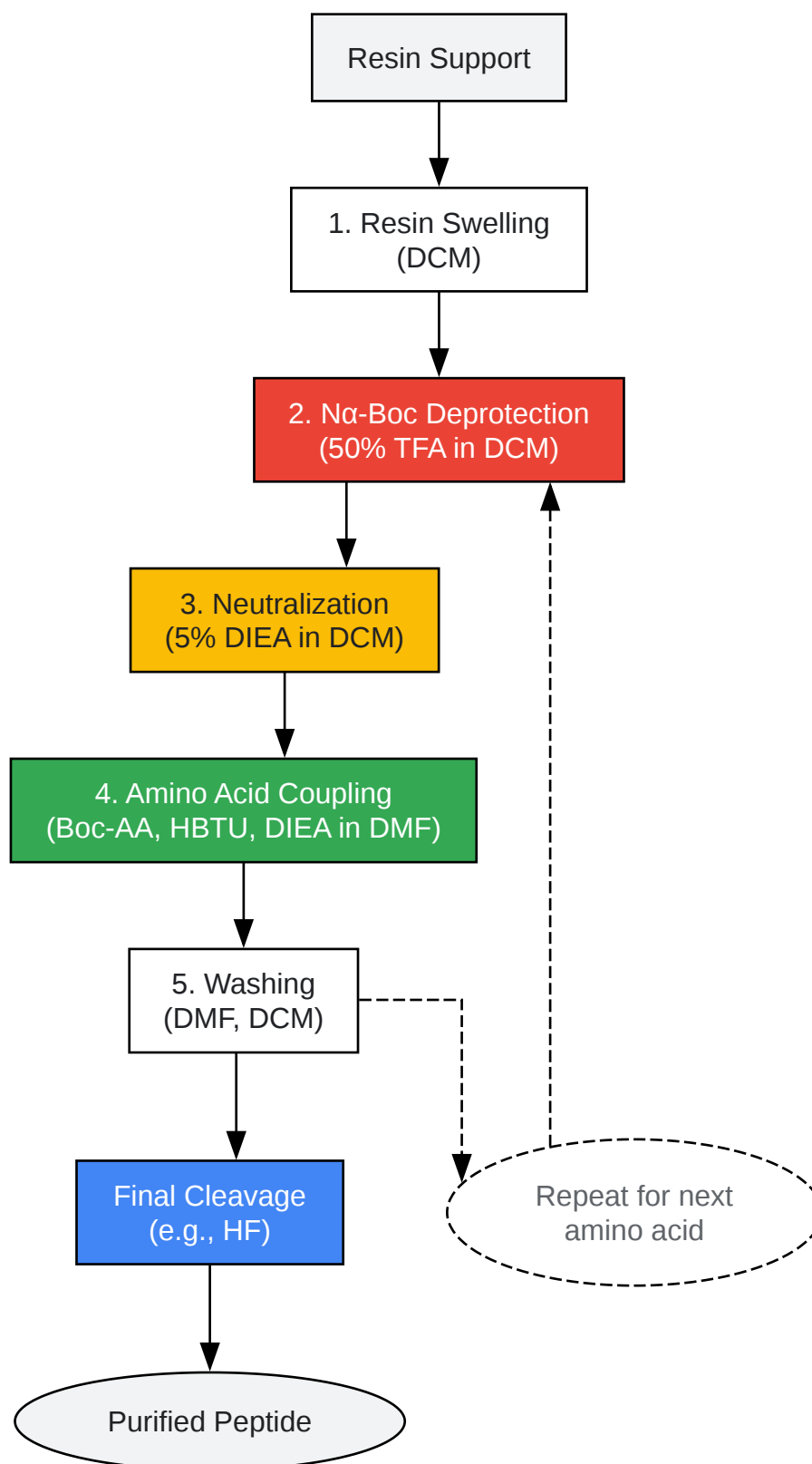
- L-tyrosine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide or Potassium hydroxide
- Dioxane
- Water

- Ethyl acetate
- Petroleum ether
- Dilute hydrochloric acid

Procedure:

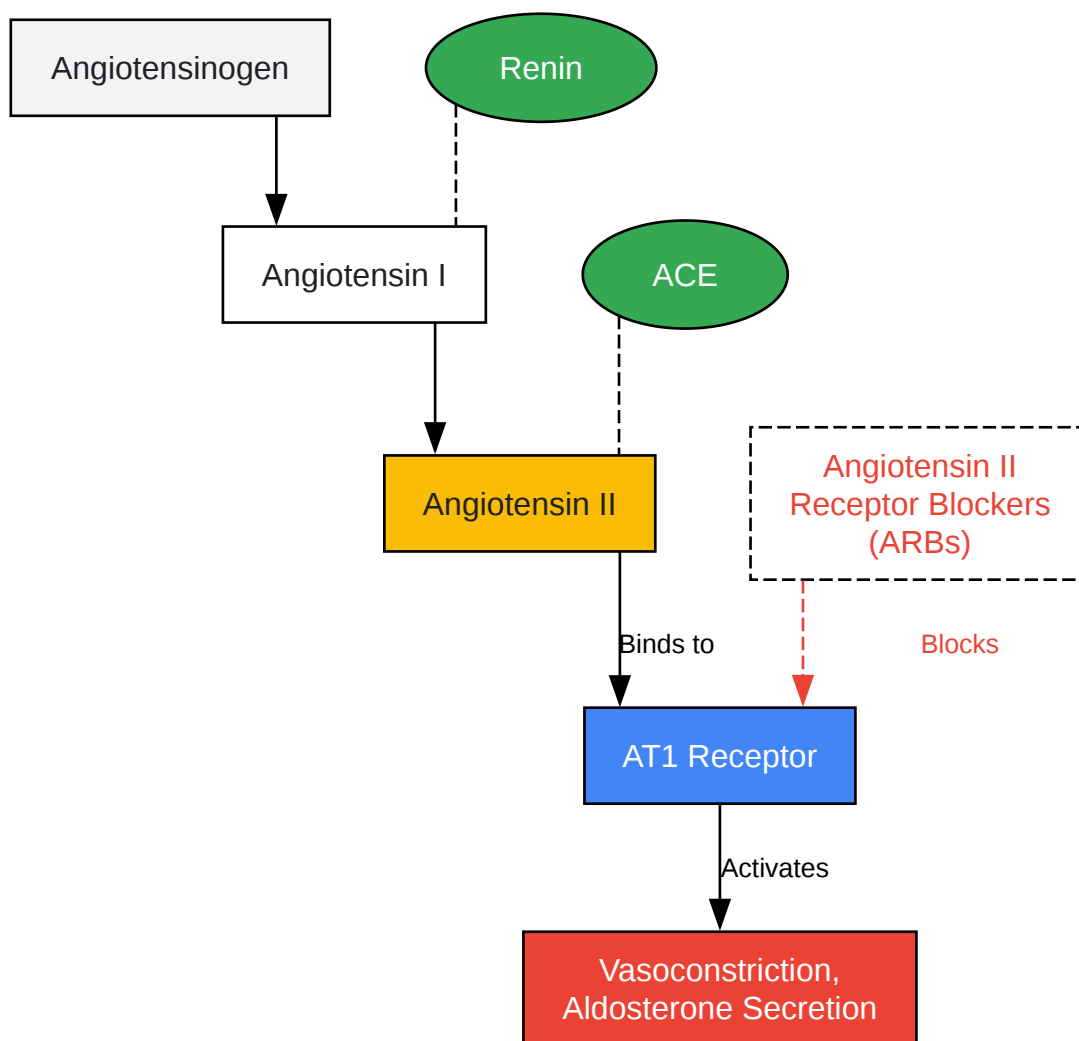
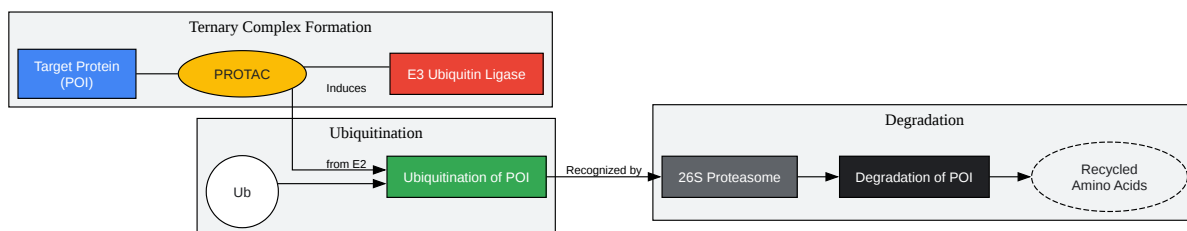
- Reaction Setup: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or potassium hydroxide to create an alkaline environment.
- Boc Protection: Add a solution of (Boc)₂O in dioxane to the reaction mixture in batches while maintaining the alkaline pH. Allow the reaction to proceed at room temperature with stirring.
[\[5\]](#)
- Work-up:
 - After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.[\[5\]](#)
 - Acidify the aqueous layer to a pH of approximately 3 using dilute hydrochloric acid.[\[5\]](#)
 - Extract the product, Boc-L-tyrosine, using ethyl acetate.[\[5\]](#)
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. The crude product can be further purified by crystallization. A reported yield for this type of synthesis is over 90%.[\[10\]](#)

Mandatory Visualization



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Boc-SPPS Workflow Diagram



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